REACTION_CXSMILES
|
C([NH:3][C:4]1[CH:12]=[C:11]([C:13]#[N:14])[C:7]2[NH:8][CH:9]=[N:10][C:6]=2[C:5]=1[CH3:15])=O.Cl.[OH-].[Na+]>O>[NH2:3][C:4]1[CH:12]=[C:11]([C:13]#[N:14])[C:7]2[NH:8][CH:9]=[N:10][C:6]=2[C:5]=1[CH3:15] |f:2.3|
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Name
|
|
Quantity
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4.8 kg
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Type
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reactant
|
Smiles
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C(=O)NC1=C(C2=C(NC=N2)C(=C1)C#N)C
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Name
|
|
Quantity
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17.8 kg
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Type
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reactant
|
Smiles
|
Cl
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Name
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|
Quantity
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46 L
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
17.1 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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64 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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was agitated at about 80° C. for about 1½ h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the mixture was cooled to about 25° C.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to about 25° C. over about 15 min
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Duration
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15 min
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Type
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FILTRATION
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Details
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The mixtures was then filtered
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Type
|
WASH
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Details
|
the product was washed with water (50 L)
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Type
|
CUSTOM
|
Details
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The product was dried in a vacuum tray dryer at 45-50° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C2=C(NC=N2)C(=C1)C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |